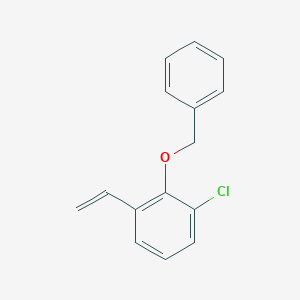![molecular formula C15H16O2 B8157321 3'-Methoxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B8157321.png)
3'-Methoxy-[1,1'-biphenyl]-2-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Methoxy-[1,1’-biphenyl]-2-ethanol is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a methoxy group at the 3’ position and an ethanol group at the 2 position of the biphenyl structure imparts unique chemical properties to this compound. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3’-methoxy-[1,1’-biphenyl]-2-boronic acid and an aryl halide in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired product .
Industrial Production Methods
Industrial production of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol may involve scalable synthetic methodologies such as the Wurtz–Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions
3’-Methoxy-[1,1’-biphenyl]-2-ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
3’-Methoxy-[1,1’-biphenyl]-2-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ethanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Methoxy-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Methoxy-[1,1’-biphenyl]-4-yl-sulfonyl-amino-6-methoxy-hex-4-enoic acid
- 5,5’‘-Bis(4’-methoxy-[1,1’-biphenyl]-4-yl)-2,2’:5’,2’'-terthiophene
Uniqueness
3’-Methoxy-[1,1’-biphenyl]-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and ethanol groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other biphenyl derivatives .
特性
IUPAC Name |
2-[2-(3-methoxyphenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-7-4-6-13(11-14)15-8-3-2-5-12(15)9-10-16/h2-8,11,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNOUNORMJUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
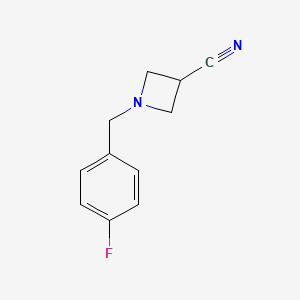
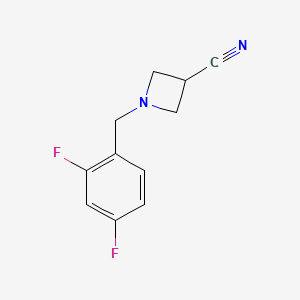
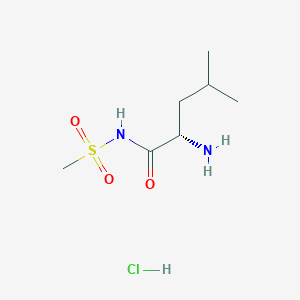
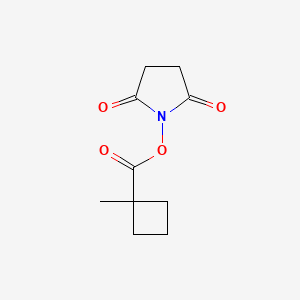
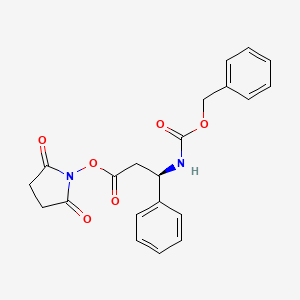
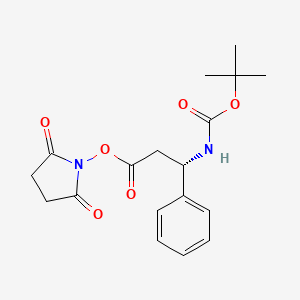
![2-[2-(Cyclopentyloxy )phenyl]ethan-1-ol](/img/structure/B8157293.png)
![2-[2-(3-methylphenyl)phenyl]acetic Acid](/img/structure/B8157300.png)
![2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157305.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157328.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157334.png)
![2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157340.png)
![2-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157347.png)
